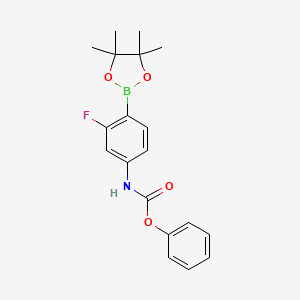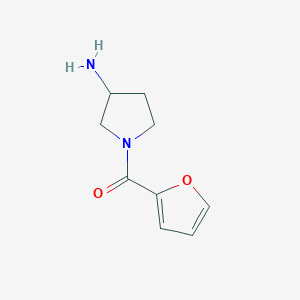
1-(Furan-2-carbonyl)pyrrolidin-3-amine
Overview
Description
1-(Furan-2-carbonyl)pyrrolidin-3-amine is a useful research compound. Its molecular formula is C9H12N2O2 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Arylmethylidenefuranones and Nucleophiles
Research on arylmethylidene derivatives of 3H-furan-2-ones, closely related to the target compound, demonstrates their reactions with various nucleophiles. These reactions yield a diverse array of compounds including amides, pyrrolones, and benzofurans, underlining the versatility of furan derivatives in synthetic chemistry. This suggests potential applications in synthesizing complex heterocyclic compounds with implications for materials science and pharmacology (Kamneva, Anis’kova, & Egorova, 2018).
Pyrolysis of Biomass
Furan derivatives play a significant role in the pyrolysis of biomass, serving as intermediates in the conversion of sugars to biofuels and chemicals. The formation of furans during the pyrolysis process is crucial for understanding the mechanisms of smoke formation from cigarettes and could have broader implications in the development of renewable energy sources and the efficient utilization of biomass (Sanders, Goldsmith, & Seeman, 2003).
Central Nervous System (CNS) Acting Drugs
The presence of furan and pyrrolidine structures in compounds suggests potential CNS activity. Literature highlights the significance of heterocyclic compounds in the development of CNS medications, indicating the relevance of 1-(Furan-2-carbonyl)pyrrolidin-3-amine in synthesizing novel CNS agents. This could lead to advancements in treating CNS disorders with fewer side effects (Saganuwan, 2017).
Pyrrolidine in Drug Discovery
Pyrrolidine, a core structure in the target compound, is widely utilized in medicinal chemistry for its stereochemical properties and ability to enhance the three-dimensional shape of molecules. This has implications for drug discovery, especially in designing compounds with selective biological activities. The adaptability of the pyrrolidine scaffold suggests potential in developing novel therapeutics (Li Petri et al., 2021).
Transformation of Lignocellulosic Biomass
The conversion of lignocellulosic biomass into furan derivatives highlights a pathway for producing renewable chemicals and fuels. This research underlines the importance of furan compounds in creating sustainable processes for polymer synthesis, showing potential applications of this compound in green chemistry and materials science (Dedes, Karnaouri, & Topakas, 2020).
Mechanism of Action
Mode of Action
- likely binds to its target through specific molecular interactions, such as hydrogen bonding, electrostatic interactions, or hydrophobic interactions.
- The furan ring in the compound may play a crucial role in its binding affinity, as furans are known for their diverse biological activities .
Biochemical Analysis
Biochemical Properties
1-(Furan-2-carbonyl)pyrrolidin-3-amine plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cyclooxygenase-2 (COX-2) enzymes, inhibiting their activity with an IC50 value in the range of 1–8 µM . The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its catalytic activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the activity of COX-2 enzymes, which play a critical role in the inflammatory response . By inhibiting COX-2, this compound can reduce inflammation and modulate the expression of genes involved in the inflammatory pathway.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of COX-2 enzymes, inhibiting their catalytic activity and reducing the production of pro-inflammatory mediators . Additionally, it may influence other molecular pathways by modulating the activity of various proteins and enzymes involved in cellular signaling and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained inhibition of COX-2 activity and prolonged anti-inflammatory effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits COX-2 activity without causing significant adverse effects . At higher doses, it may exhibit toxic or adverse effects, including potential damage to tissues and organs. Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, beyond which no additional benefits are observed.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound is metabolized by enzymes in the liver, where it undergoes biotransformation to produce active metabolites . These metabolites can further interact with cellular targets, influencing metabolic flux and altering metabolite levels within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within tissues can influence its overall efficacy and duration of action.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound is directed to particular compartments or organelles within cells through targeting signals and post-translational modifications . This localization is crucial for its interaction with specific biomolecules and the modulation of cellular processes.
Properties
IUPAC Name |
(3-aminopyrrolidin-1-yl)-(furan-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c10-7-3-4-11(6-7)9(12)8-2-1-5-13-8/h1-2,5,7H,3-4,6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDSIOHGSHGSZMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


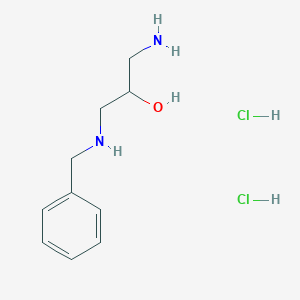
![Methyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate dihydrochloride](/img/structure/B1468339.png)
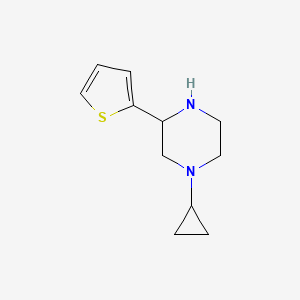
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-methyl-N-phenyl-4-pyrimidinamine](/img/structure/B1468341.png)
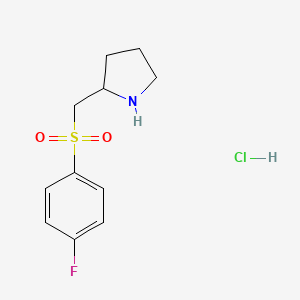
![[4-(4-Pyridinyl)-2-pyrimidinyl]methanamine dihydrochloride](/img/structure/B1468344.png)

![1-{[4-(2-Tert-butylphenyl)piperazin-1-yl]carbonyl}cyclopropanecarboxylic acid](/img/structure/B1468349.png)
![[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl]acetic acid](/img/structure/B1468351.png)
![[1-(3,4-Dichlorophenyl)-5-methyl-1H-pyrazol-3-yl]-methanol](/img/structure/B1468354.png)
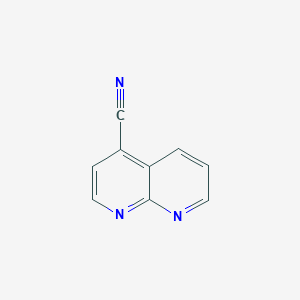
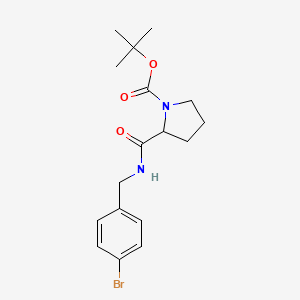
![ethyl 4-methyl-2-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)thiazole-5-carboxylate](/img/structure/B1468359.png)
